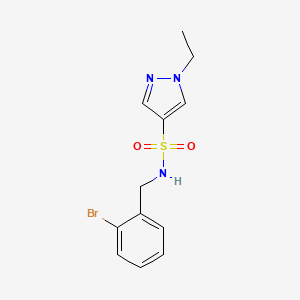
2-(4-fluorophenyl)-1-(2-furoyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-1-(2-furoyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidine derivatives and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenyl)-1-(2-furoyl)azetidine in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-cancer properties. It may be useful in studying the mechanisms of inflammation and cancer development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-1-(2-furoyl)azetidine. One direction is to further investigate its mechanism of action and how it modulates the activity of enzymes and proteins in the body. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Additionally, more research is needed to determine its toxicity and safety profile.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine involves a series of chemical reactions. The starting material is 4-fluorobenzaldehyde, which is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-1-(2-oxopropyl)benzene. This intermediate product is then reacted with furan-2-carboxylic acid in the presence of potassium carbonate and acetic anhydride to form this compound.
Scientific Research Applications
2-(4-fluorophenyl)-1-(2-furoyl)azetidine has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. In one study, it was found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In another study, it was found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
properties
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEKGMZQIBYNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-[(cyclohexylamino)carbonyl]-2-(2-methyl-2H-chromen-3-yl)vinyl]benzamide](/img/structure/B5411623.png)
![7-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5411637.png)
![7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5411640.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]butanamide](/img/structure/B5411645.png)

![4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B5411663.png)

![4-phenoxy-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5411678.png)

![6-[2-(3-ethoxy-4-isobutoxyphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5411689.png)

![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)
![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5411708.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5411712.png)